
3-phenylpyrrolidine-2-carboxylic Acid
Vue d'ensemble
Description
3-Phenylpyrrolidine-2-carboxylic acid is a laboratory chemical . It is a white to off-white powder and has a molecular weight of 191.23 . The IUPAC name for this compound is 3-phenylproline .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis
The molecular formula of this compound is C11H13NO2 . The InChI key for this compound is VDEMEKSASUGYHM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It has a melting point of 275-277°C . The specific optical rotation is +82° to +86° (25°C, 589 nm) (c=0.75, 6 N HCl) .Applications De Recherche Scientifique
Spectroscopic Analysis and Theoretical Approaches
3-Phenylpyrrolidine-2-carboxylic acid and related compounds have been extensively studied using various spectroscopic techniques and computational methods. For instance, a study on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analyzed its structure using density functional theory (DFT), exploring parameters like electrostatic potential and hyperconjugative interactions. This research contributes significantly to understanding the molecular properties and interactions of similar compounds (Devi et al., 2018).
Synthesis and Structural Elucidation
The synthesis of various analogs of phenylpyrrolidine carboxylic acids has been a focus of research. For example, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid was synthesized for potential use as a chiral building block in bioactive compounds, demonstrating a practical approach to synthesizing these molecules (Ohigashi et al., 2010).
Applications in Nonlinear Optical Materials
Some phenylpyrrolidine carboxylic acid derivatives have been identified as promising materials for nonlinear optical (NLO) applications. Studies have calculated values like hyperpolarizability, suggesting their potential as NLO materials. This insight is crucial for future material science developments (Devi et al., 2018).
Chemical Synthesis and Process Optimization
Research has also focused on improving the synthesis process of phenylpyrrolidine derivatives. An example includes the robust and chromatography-free synthesis of 1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, highlighting the efficiency and scalability of these processes for potential industrial applications (Ohigashi et al., 2010).
Novel Tricyclic Ring System Formation
Innovative methods have been developed for creating novel tricyclic ring systems involving carboxylic acid additives, showcasing the versatility of phenylpyrrolidine derivatives in complex chemical syntheses (Moon & Stephens, 2013).
Pharmaceutical Applications
Phenylpyrrolidine derivatives have been synthesized as intermediates for pharmaceutically active substances. Their synthesis from L-aspartic acid demonstrates their relevance in the development of pharmaceutical compounds (Han et al., 2018).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Orientations Futures
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . The pyrrolidine ring, in particular, is one of the nitrogen heterocycles widely used by medicinal chemists . This suggests that 3-phenylpyrrolidine-2-carboxylic acid and its derivatives could have potential applications in drug discovery and development .
Analyse Biochimique
Biochemical Properties
It is known that pyrrolidine derivatives, which include 3-Phenylpyrrolidine-2-carboxylic acid, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases
Cellular Effects
Pyrrolidine derivatives have been shown to have significant biological activity, including anti-inflammatory, analgesic, and antipyretic activities .
Molecular Mechanism
It is known that pyrrolidine derivatives can have different biological profiles due to the different binding modes to enantioselective proteins .
Propriétés
IUPAC Name |
3-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMEKSASUGYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3005-68-3 | |
| Record name | 3-Phenylproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3005-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine](/img/structure/B3122063.png)
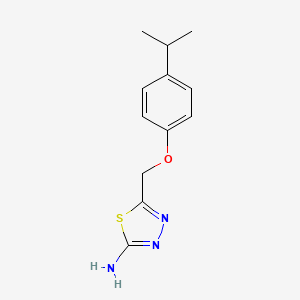
![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/structure/B3122071.png)

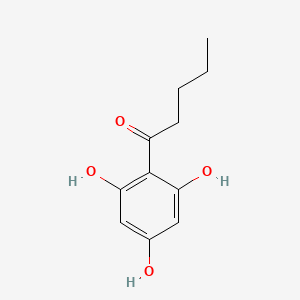
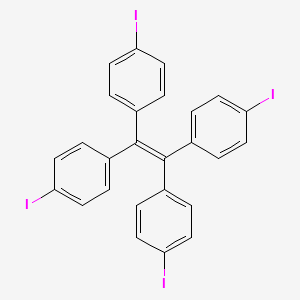


![2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid](/img/structure/B3122111.png)
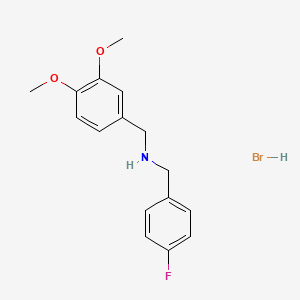
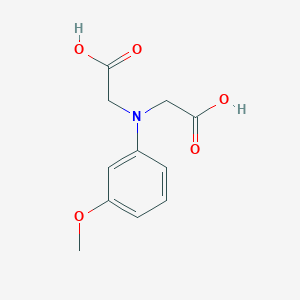
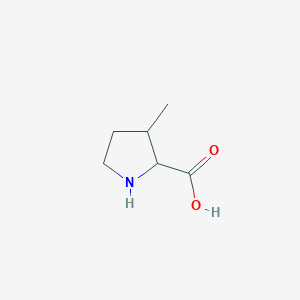

![3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B3122156.png)
